
3-(2,4-Dichlorophenyl)-1,3-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenyl)-1,3-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazines It is characterized by the presence of a benzoxazine ring fused with a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1,3-benzoxazine-2,4-dione typically involves the reaction of 2,4-dichlorophenylamine with phthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and requires heating to facilitate the formation of the benzoxazine ring. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dichlorophenyl)-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazines.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenyl)-1,3-benzoxazine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dichlorophenyl)-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the modulation of biological pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A herbicide with similar dichlorophenyl group.
3-(2,4-Dichlorophenyl)propionic acid: An organic acid with similar structural features.
Uniqueness
3-(2,4-Dichlorophenyl)-1,3-benzoxazine-2,4-dione is unique due to its benzoxazine ring structure, which imparts distinct chemical reactivity and biological activity compared to other dichlorophenyl compounds
Propiedades
Fórmula molecular |
C14H7Cl2NO3 |
|---|---|
Peso molecular |
308.1 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H7Cl2NO3/c15-8-5-6-11(10(16)7-8)17-13(18)9-3-1-2-4-12(9)20-14(17)19/h1-7H |
Clave InChI |
NVYDIRYGZOVTOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



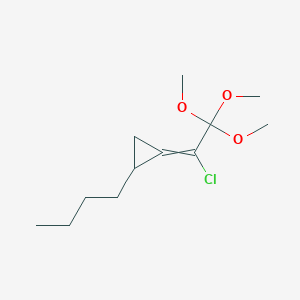
![1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene](/img/structure/B14372017.png)
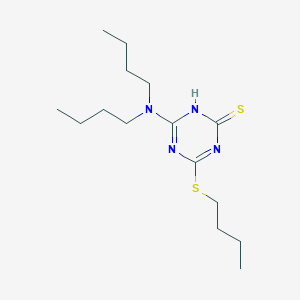


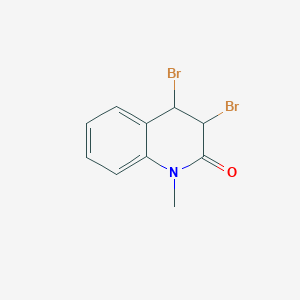
![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
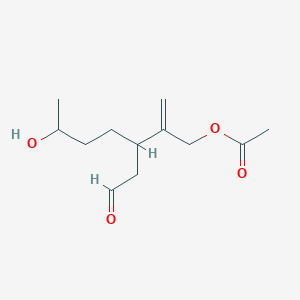
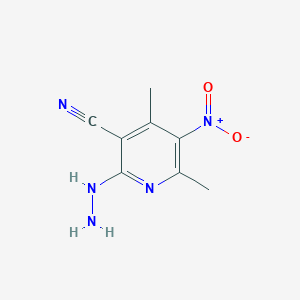
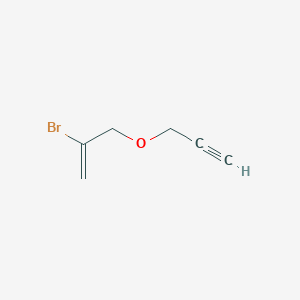
![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)

![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)
